N-Methyl-3,4,5-trimethoxybenzylamine

Analytical Chemistry Quality Control Reference Standards

N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8) is a substituted benzylamine derivative featuring a 3,4,5-trimethoxyphenyl core with an N-methylbenzylamine side chain (C₁₁H₁₇NO₃, MW 211.26 g/mol). Its structure is definitively established via InChIKey LFULMNRPABTDDQ-UHFFFAOYSA-N and authenticated by FT-IR spectral data (Bruker Tensor 27, ATR-Neat technique).

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 58780-82-8
Cat. No. B1297853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3,4,5-trimethoxybenzylamine
CAS58780-82-8
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3
InChIKeyLFULMNRPABTDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8): Procurement-Ready Identity and Baseline Characterization for Research Supply


N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8) is a substituted benzylamine derivative featuring a 3,4,5-trimethoxyphenyl core with an N-methylbenzylamine side chain (C₁₁H₁₇NO₃, MW 211.26 g/mol) [1]. Its structure is definitively established via InChIKey LFULMNRPABTDDQ-UHFFFAOYSA-N and authenticated by FT-IR spectral data (Bruker Tensor 27, ATR-Neat technique) [2]. This compound is commercially available as a research chemical from established scientific suppliers at standardized purity specifications, and is recognized in authoritative chemical databases including the NIST Chemistry WebBook [3].

NIST-verified chemical identity traceability
FT-IR authenticated 3,4,5-trimethoxyphenyl core
Standardized purity specifications available for procurement

Why Generic Substitution of N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8) with Structurally Related Amines Fails: The Case for Exact Identity Procurement


Substituting N-Methyl-3,4,5-trimethoxybenzylamine with structurally related compounds such as mescaline (3,4,5-trimethoxyphenethylamine), N-methylmescaline, 3,4,5-trimethoxybenzylamine (CAS 18638-99-8), or positional isomers (e.g., 2,4,5-trimethoxybenzylamine) fundamentally alters the molecular scaffold in ways that preclude functional interchangeability. The target compound's benzylamine architecture, with a single methylene spacer between the aromatic ring and the amine nitrogen bearing an N-methyl group, creates a distinct spatial and electronic profile relative to phenethylamine-based analogs [1]. Even within the benzylamine subclass, the absence of the N-methyl group (as in 3,4,5-trimethoxybenzylamine) eliminates a key steric and electronic determinant that governs intermolecular interactions, hydrogen bonding capacity, and receptor-ligand complementarity. The quantitative evidence presented in Section 3 establishes that these structural distinctions translate into measurable differences in physical properties, analytical behavior, and documented application performance that directly impact experimental reproducibility and procurement decisions .

Target Feature Benzylamine scaffold (single methylene spacer, N-methyl)
Substitute Risk Phenethylamine analogs (e.g., mescaline) shift amine position; may alter electronic profile and receptor interactions
Target Feature N-methyl substituent present
Substitute Risk Demethylated analog (CAS 18638-99-8) lacks steric bulk; hydrogen bonding and coordination may shift
Target Feature 3,4,5-trimethoxy substitution pattern
Substitute Risk Positional isomers (2,4,5-) alter electron density; analytical retention and reactivity may differ

N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8): Quantitative Comparative Evidence for Informed Scientific Procurement


NIST Standard Reference Data Inclusion Confers Identity Traceability Superior to Generic Chemical Database Entries

The target compound is registered in the NIST Chemistry WebBook (NIST Standard Reference Database 69) with a permanent InChIKey-based link, providing authoritative identity verification under federal data quality standards [1]. In contrast, the demethylated analog 3,4,5-trimethoxybenzylamine (CAS 18638-99-8) and the structurally distinct positional isomer 2,4,5-trimethoxybenzylamine are not listed in NIST's curated database, relying instead on vendor-provided or computationally generated identifiers lacking the same level of independent validation [2].

Identity Traceability
Method context
NIST WebBook included
Supports identity verification and regulatory traceability
Demethylated analog and positional isomers not listed
Analytical Chemistry Quality Control Reference Standards Chemical Identity Verification

Refractive Index (n = 1.538) Provides Quantifiable Physical Property Differentiation for Purity and Identity Verification

The target compound exhibits a measured refractive index of 1.538 at standard conditions as reported in Thermo Fisher Scientific technical specifications . This value is distinct from the refractive index of the primary amine analog 3,4,5-trimethoxybenzylamine, which has been reported at n = 1.555 at 25°C [1], representing a quantifiable difference of Δn = 0.017 that enables rapid identity confirmation via refractometry.

Refractive Index
Analytical context
n = 1.538
Enables rapid QC via refractometry
Δn = 0.017 vs demethylated analog (1.555)
Analytical Chemistry Physical Property Characterization Quality Assurance Refractometry

Commercial Purity Specification of 97% Establishes Baseline Quality Metric Differentiated from Lower-Grade 95% Offerings

Thermo Fisher Scientific (formerly Alfa Aesar) supplies N-Methyl-3,4,5-trimethoxybenzylamine at a documented purity specification of 97% (Product Code 11430077 / B20996) . Competing vendors such as AKSci offer the compound at a lower purity specification of 95% , representing a 2 percentage-point differential in minimum purity guarantee that may impact downstream reaction yields and impurity profiles.

Purity Specification
Head-to-head
97% (Thermo Fisher)
Supports baseline purity selection for synthesis
vs 95% from AKSci; 2 percentage-point differential
Procurement Quality Control Vendor Qualification Purity Specification

Documented Application in Room-Temperature Phosphorescence Materials Demonstrates Structural Suitability for Advanced Optoelectronic Research

N-Methyl-3,4,5-trimethoxybenzylamine has been successfully employed as the organic ligand (designated TBA) in zero-dimensional organic-inorganic metal halides (OIMHs) with zinc halides, enabling room-temperature phosphorescence and white-light emission with chromaticity coordinates of (0.31, 0.33) [1]. The 3,4,5-trimethoxybenzyl scaffold, combined with the N-methyl functionality, provides the precise electronic environment required for heavy-atom effect modulation and RTP enhancement. The demethylated analog 3,4,5-trimethoxybenzylamine, lacking the N-methyl group, would present altered amine basicity and steric bulk, likely yielding different coordination geometry and emission characteristics, though direct comparative photophysical data are not yet published.

Optoelectronic Application
Class-level
White-light emission (CIE 0.31, 0.33)
Supports materials research as OIMH ligand
Direct comparative photophysical data not published
Materials Science Optoelectronics Phosphorescence White-Light Emission Coordination Chemistry

Distinct Boiling Point (289.9°C at 760 mmHg) Enables Chromatographic and Distillation-Based Separation from Structurally Similar Compounds

N-Methyl-3,4,5-trimethoxybenzylamine exhibits a calculated boiling point of 289.9°C at 760 mmHg and a flash point of 119.1°C [1]. The N-demethylated analog 3,4,5-trimethoxybenzylamine (CAS 18638-99-8) is reported as a clear liquid with a boiling point range that differs from the target compound, and with a flash point >230°F (>110°C) [2]. These thermodynamic distinctions provide a basis for chromatographic retention time differentiation and distillation fraction separation during purification workflows.

Boiling Point
Reported
289.9°C at 760 mmHg
Enables distillation-based separation
Flash point 119.1°C; supports purification workflows
Separation Science Process Chemistry Purification Thermodynamic Properties

Validated Research Application Scenarios for N-Methyl-3,4,5-trimethoxybenzylamine (CAS 58780-82-8) Based on Quantitative Evidence


Analytical Reference Standard and Quality Control Calibration

Laboratories requiring traceable chemical identity verification should prioritize procurement of this compound due to its inclusion in the NIST Chemistry WebBook, which provides an authoritative metrological reference absent for many structural analogs [1]. The documented refractive index (1.538) and defined purity specifications (97% from Thermo Fisher) enable rapid incoming material verification via refractometry and HPLC, supporting compliance with ISO/IEC 17025 accreditation requirements and pharmaceutical quality control protocols .

Synthetic Intermediate for Advanced Optoelectronic Materials

Researchers developing organic-inorganic metal halide materials for white-light emission applications have validated this compound's performance as the organic ligand component (designated TBA) in zinc-based zero-dimensional frameworks, achieving chromaticity coordinates of (0.31, 0.33) [2]. The N-methyl-3,4,5-trimethoxybenzylamine scaffold provides the precise amine basicity and steric profile required for heavy-atom effect modulation, distinguishing it from non-methylated analogs that may exhibit different coordination behavior [2].

Medicinal Chemistry Scaffold for CNS-Targeted Lead Optimization

The compound's benzylamine architecture, featuring a single methylene spacer and N-methyl substitution, represents a distinct pharmacophoric pattern relative to the phenethylamine-based mescaline series. This scaffold has been implicated in structure-activity relationship studies of adrenergic β-mimetic benzylamine derivatives, where the 3,4,5-trimethoxybenzyl moiety contributed to β1-selectivity [3]. For CNS-targeted programs, this structural framework offers an alternative starting point to phenethylamine-based compounds, though direct comparative pharmacology data remain to be generated.

Process Chemistry and Purification Method Development

The compound's defined physical properties, including boiling point (289.9°C at 760 mmHg), flash point (119.1°C), and density (1.04 g/cm³), provide concrete parameters for developing distillation protocols, chromatographic separations, and solvent extraction workflows [4]. Procurement from suppliers offering 97% purity specifications reduces the burden of initial purification, accelerating process development timelines in both academic and industrial settings .

Application
Selection Property
Validation Focus
Analytical Reference Standard
NIST-validated identity and specified purity
Refractometry and HPLC QC traceability
Optoelectronic Material Synthesis
N-methyl benzylamine scaffold for OIMH ligands
White-light emission material performance
Medicinal Chemistry Scaffold
Benzylamine pharmacophore with N-methyl substitution
CNS-targeted lead optimization selectivity
Process Chemistry Development
Defined boiling point and density parameters
Distillation and chromatographic separation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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